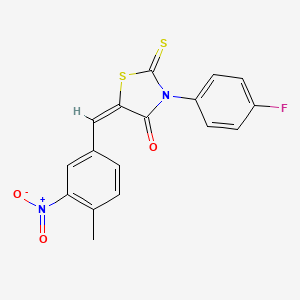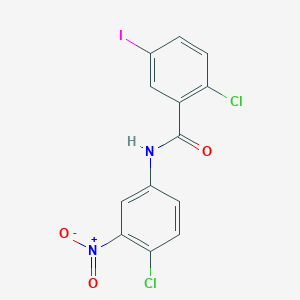![molecular formula C22H25BrN2O4S B3699641 N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3699641.png)
N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide
概要
説明
N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide: is a complex organic compound characterized by the presence of acetyl, bromophenyl, sulfonyl, and cyclohexyl groups
作用機序
Target of Action
CBKinase1_001971, also known as BRD-K76759885-001-01-3, is primarily targeted towards the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their kinase activity . This inhibition disrupts the phosphorylation of key regulatory molecules, leading to changes in the cellular processes that these molecules are involved in .
Biochemical Pathways
The affected pathways primarily include those involved in cell cycle regulation, transcription and translation processes, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The disruption of these pathways can lead to downstream effects such as altered cell growth, differentiation, and signal transduction .
Pharmacokinetics
It’s worth noting that many tyrosine kinase inhibitors, which include some ck1 inhibitors, are known to have diverse characteristics regarding absorption from the gastrointestinal tract, large apparent volumes of distribution, and metabolism primarily via cytochrome p450 (cyp) 3a4 .
Result of Action
The inhibition of CK1 isoforms by CBKinase1_001971 can lead to molecular and cellular effects such as altered cell growth and differentiation, disrupted signal transduction, and potential impacts on tumorigenesis .
生化学分析
Biochemical Properties
CBKinase1_001971 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription, translation, and signal transduction . The compound interacts with enzymes such as casein kinase 1 (CK1) isoforms, which are known to regulate key signaling pathways involved in tumor progression . These interactions are essential for the regulation of kinase activity and substrate specificity, making CPKinase1_001971 a vital component in cellular signaling networks.
Cellular Effects
CBKinase1_001971 influences various cellular processes, including cell cycle progression, apoptosis, autophagy, and cellular metabolism . It has been observed to regulate signaling pathways related to membrane trafficking, chromosome segregation, and differentiation . The compound’s impact on cell signaling pathways, such as the Wnt/β-catenin pathway, highlights its role in modulating gene expression and cellular metabolism . These effects are critical for maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
The molecular mechanism of CPKinase1_001971 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects by phosphorylating specific substrates, leading to the activation or inhibition of downstream signaling pathways . For example, CPKinase1_001971 has been shown to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation . This regulation of β-catenin levels is crucial for controlling cell proliferation and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CPKinase1_001971 have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that CPKinase1_001971 can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and gene expression, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of CPKinase1_001971 vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular signaling pathways without causing significant toxicity . At higher doses, CPKinase1_001971 can induce adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
CBKinase1_001971 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence pathways such as glycolysis, the pentose phosphate pathway, and the citrate cycle . These interactions are essential for maintaining cellular energy homeostasis and responding to metabolic stress.
Transport and Distribution
The transport and distribution of CPKinase1_001971 within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp) . These transporters play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
CBKinase1_001971 exhibits specific subcellular localization, which is essential for its activity and function . The compound is targeted to specific compartments or organelles through post-translational modifications and targeting signals . This localization is critical for its role in regulating cellular signaling pathways and maintaining cellular homeostasis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 3-acetylaniline.
Bromination: The next step is the bromination of a suitable phenyl compound to introduce the bromophenyl group.
Sulfonylation: The brominated compound is then subjected to sulfonylation to attach the sulfonyl group.
Coupling with Cyclohexylglycinamide: Finally, the intermediate compounds are coupled with cyclohexylglycinamide under specific conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfides and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Due to its complex structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
類似化合物との比較
- N-(3-acetylphenyl)-3-(4-bromophenyl)acrylamide
- N-(3-acetylphenyl)-5-[(4-bromophenyl)sulfonyl]-2-furamide
Comparison:
- Structural Differences: While similar compounds may share the acetylphenyl and bromophenyl groups, the presence of the sulfonyl and cyclohexyl groups in N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide makes it unique.
- Reactivity: The sulfonyl group introduces additional reactivity, allowing for a broader range of chemical transformations.
- Applications: The unique combination of functional groups in this compound provides distinct advantages in drug development and materials science, making it more versatile compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O4S/c1-16(26)17-6-5-7-19(14-17)24-22(27)15-25(20-8-3-2-4-9-20)30(28,29)21-12-10-18(23)11-13-21/h5-7,10-14,20H,2-4,8-9,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPXJFPPHAPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B3699558.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3699564.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3699568.png)
![methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3699579.png)
![N-CYCLOPROPYL-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3699580.png)

![(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B3699604.png)
![5-bromo-2-[(4-chlorobenzoyl)amino]benzoic acid](/img/structure/B3699612.png)
![(E)-N-[2-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3699617.png)
![methyl 4-methyl-3-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3699627.png)
![2-nitro-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3699635.png)

![ethyl 2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3699654.png)
![2-(4-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide](/img/structure/B3699656.png)
